Serum Proteolytic Stability: D-Lysine Peptides Remain Intact for >2 Hours vs. <10 Minutes for L-Lysine Counterparts
Incorporation of D-lysine in place of L-lysine confers dramatic resistance to serum proteases. In a direct head-to-head comparison using the antimicrobial peptide HPA3NT3-A2, the all-L-lysine version (HPA3NT3-A2) exhibited degradation within 10 minutes of incubation in 50% human serum, whereas the all-D-lysine analogue (HPA3NT3-A2D) maintained a single intact HPLC peak after 120 minutes with no detectable cleavage products [1]. Although this study was performed on a full peptide rather than the isolated building block, the observed stability difference is a class-level consequence of D- versus L-lysine stereochemistry and directly translates to any peptide construct containing Boc-D-Lys(N3)-OH.
| Evidence Dimension | Proteolytic degradation half-life in 50% human serum at 37°C |
|---|---|
| Target Compound Data | No degradation after 120 min (D-Lys peptide HPA3NT3-A2D) |
| Comparator Or Baseline | Degradation initiated within 10 min (L-Lys peptide HPA3NT3-A2) |
| Quantified Difference | >12-fold increase in serum residence time (120+ min vs. ≤10 min) |
| Conditions | 50% human serum, 37°C, monitored by reversed-phase HPLC with fluorescence detection |
Why This Matters
For therapeutic peptide or ADC development, D-lysine-based linkers avoid premature proteolytic cleavage in circulation, directly extending pharmacokinetic half-life and reducing dosing frequency.
- [1] Sarkar T, Ghosh S, et al. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance. Int J Mol Sci. 2020;21(16):5632. doi:10.3390/ijms21165632 View Source
